Elucidating the Molecular Architecture: A Technical Guide to the Structural Characterization of 2-(Quinuclidin-3-yl)acetic acid Hydrochloride
Elucidating the Molecular Architecture: A Technical Guide to the Structural Characterization of 2-(Quinuclidin-3-yl)acetic acid Hydrochloride
Abstract
The quinuclidine scaffold is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional structure and desirable pharmacokinetic properties to a range of therapeutic agents.[1] As novel derivatives are synthesized, rigorous and unambiguous structure elucidation is paramount to ensure the integrity of drug discovery and development programs. This guide provides an in-depth, technically focused walkthrough of the analytical methodologies required to definitively characterize the structure of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a representative member of this important class of molecules. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a comprehensive strategy that serves as a robust template for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure the highest degree of scientific integrity.
Introduction: The Significance of the Quinuclidine Moiety
The rigid, bicyclic structure of the quinuclidine ring system (1-azabicyclo[2.2.2]octane) makes it a privileged scaffold in the design of high-affinity ligands for various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and receptor-modulating effects, making them crucial in the development of treatments for neurological and other disorders.[2][3] 2-(Quinuclidin-3-yl)acetic acid, as a ligand for nicotinic acetylcholine receptors, exemplifies the therapeutic potential of this class of compounds.[4]
The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing active pharmaceutical ingredients. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide will, therefore, detail the multifaceted analytical approach required for the complete structural elucidation of 2-(quinuclidin-3-yl)acetic acid hydrochloride.
The Analytical Workflow: A Multi-Technique Approach
Caption: A logical workflow for the structure elucidation of a novel chemical entity.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in characterizing a newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of 2-(quinuclidin-3-yl)acetic acid hydrochloride (approximately 10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the ionization process.
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Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.
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Ionization Mode: Positive ion mode is selected, as the quinuclidine nitrogen is basic and readily protonated.
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Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500 Da.
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Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ ion, where 'M' is the free base of the molecule. The high-resolution data allows for the calculation of the elemental composition.
Expected Results and Interpretation
The molecular formula of 2-(quinuclidin-3-yl)acetic acid is C₉H₁₅NO₂.[4] The expected monoisotopic mass of the free base is 169.1103 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.
| Ion | Calculated m/z | Observed m/z (Illustrative) | Interpretation |
| [M+H]⁺ | 170.1179 | 170.1181 | Confirms the molecular weight of the free base. |
The observation of an ion at m/z 170.1181, corresponding to the elemental composition C₉H₁₆NO₂⁺, provides strong evidence for the molecular formula of the free base. The hydrochloride salt itself does not typically form a distinct molecular ion under these conditions.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid 2-(quinuclidin-3-yl)acetic acid hydrochloride powder is placed directly onto the ATR crystal.
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Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group vibrations.
Expected Results and Interpretation
The IR spectrum will provide clear evidence for the key functional groups: the carboxylic acid and the protonated amine of the hydrochloride salt.
| Wavenumber (cm⁻¹) (Illustrative) | Vibration | Functional Group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |
| ~2700-2250 (broad) | N⁺-H stretch | Ammonium salt |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1250-1000 | C-N stretch | Amine |
The very broad absorption in the 3000-2500 cm⁻¹ region is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. The presence of a broad absorption band for the N⁺-H stretch, often overlapping with the C-H stretching vibrations, is indicative of the ammonium hydrochloride. The strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.
Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms. For 2-(quinuclidin-3-yl)acetic acid hydrochloride, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be used to map out the entire molecular structure.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-(quinuclidin-3-yl)acetic acid hydrochloride is dissolved in 0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic protons (OH and N⁺-H), simplifying the spectrum.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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Experiments:
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¹H NMR: To identify the number and types of protons.
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¹³C NMR: To identify the number and types of carbons.
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DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H connectivity).
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments (¹³C-¹H one-bond correlations).
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (¹³C-¹H two- and three-bond correlations), which are crucial for connecting different parts of the molecule.
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Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Expected Results and Interpretation (Illustrative Data in D₂O)
Caption: The chemical structure of 2-(Quinuclidin-3-yl)acetic acid.
¹H NMR (400 MHz, D₂O)
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The spectrum will show a complex set of overlapping multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring.
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The protons on the carbons adjacent to the protonated nitrogen will be shifted downfield.
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A distinct signal, likely a doublet, will be present for the CH₂ group of the acetic acid moiety.
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The proton at the C3 position of the quinuclidine ring will be a multiplet due to coupling with the adjacent CH₂ protons.
¹³C NMR (100 MHz, D₂O)
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A signal in the range of 175-180 ppm will correspond to the carbonyl carbon of the carboxylic acid.
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Several signals in the aliphatic region (20-60 ppm) will represent the carbons of the quinuclidine ring.
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The carbons adjacent to the protonated nitrogen will be shifted downfield compared to the other ring carbons.
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A signal for the CH₂ group of the acetic acid moiety will also be present.
Illustrative NMR Data Table
| Position | ¹H Chemical Shift (ppm, Illustrative) | ¹³C Chemical Shift (ppm, Illustrative) | Key 2D Correlations (COSY, HSQC, HMBC) |
| C=O | - | ~178.0 | HMBC to CH₂-α |
| CH₂-α | ~2.5 (d) | ~38.0 | COSY to CH-3; HSQC to C-α; HMBC to C=O, C-3 |
| CH-3 | ~2.2 (m) | ~35.0 | COSY to CH₂-α, CH₂-2, CH₂-4; HSQC to C-3 |
| CH₂-2,4,5,6,7 | ~1.8-3.5 (m) | ~20-55 | Extensive COSY and HSQC correlations within the ring |
Data Integration and Structure Confirmation
The final step is to integrate all the spectroscopic data. The molecular formula from MS provides the atomic building blocks. The functional groups identified by IR (carboxylic acid, ammonium salt) are then located within the structure using the NMR data. The detailed connectivity map provided by the 2D NMR experiments (COSY, HSQC, and HMBC) allows for the unambiguous assembly of the 2-(quinuclidin-3-yl)acetic acid hydrochloride structure. For instance, an HMBC correlation between the protons of the acetic acid CH₂ group and the carbonyl carbon, as well as to C3 of the quinuclidine ring, would definitively establish the attachment of the acetic acid moiety to the C3 position of the quinuclidine core.
Conclusion
The structural elucidation of 2-(quinuclidin-3-yl)acetic acid hydrochloride is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by mass spectrometry, to identifying functional groups with infrared spectroscopy, and finally to mapping the complete atomic connectivity with a suite of NMR experiments—researchers can achieve an unambiguous and robust characterization of this and other novel quinuclidine derivatives. This rigorous analytical approach is fundamental to ensuring the quality and integrity of compounds advancing through the drug discovery and development pipeline.
References
- Vertex AI Search. (2026).
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PubMed Central. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Available at: [Link]
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PubMed. (1991). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Available at: [Link]
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Wikipedia. (2024). Quinuclidine. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Quinuclidine. Available at: [Link]
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- 2. 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride [lgcstandards.com]
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- 4. [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one | C19H24N2O | CID 15656882 - PubChem [pubchem.ncbi.nlm.nih.gov]
